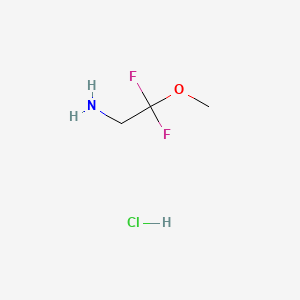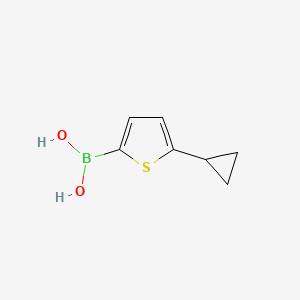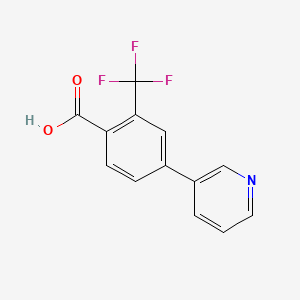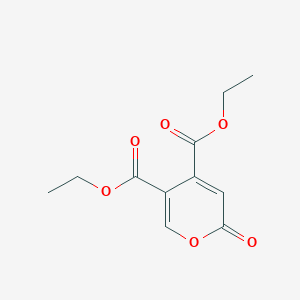
Diethyl 2-oxo-2H-pyran-4,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-oxo-2H-pyran-4,5-dicarboxylate is an organic compound belonging to the pyran family It is characterized by a pyran ring structure with two ester groups and a keto group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2-oxo-2H-pyran-4,5-dicarboxylate can be synthesized through the reaction of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate in the presence of sodium hydride in tetrahydrofuran (THF). The intermediate sodium salt is filtered, washed with THF, dissolved in water, and quenched with concentrated hydrochloric acid to yield the diester .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-oxo-2H-pyran-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 4-oxo-4H-pyran-2,5-dicarboxylic acid.
Reduction: 4-hydroxy-4H-pyran-2,5-dicarboxylate.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl 2-oxo-2H-pyran-4,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of diethyl 2-oxo-2H-pyran-4,5-dicarboxylate involves its reactivity as a geminally activated push-pull alkene. The enolate anion formed during reactions plays a crucial role in its chemical behavior, enabling ring-opening and heterocyclization reactions . These properties make it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 4-oxo-4H-pyran-2,6-dicarboxylate: Similar structure but with ester groups at different positions.
Dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate: Methyl esters instead of ethyl esters.
Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate: Contains additional methyl groups on the pyran ring .
Uniqueness
Diethyl 2-oxo-2H-pyran-4,5-dicarboxylate is unique due to its specific ester and keto group positioning, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo ring-opening and heterocyclization reactions sets it apart from other pyran derivatives.
Propiedades
Número CAS |
101967-99-1 |
|---|---|
Fórmula molecular |
C11H12O6 |
Peso molecular |
240.21 g/mol |
Nombre IUPAC |
diethyl 6-oxopyran-3,4-dicarboxylate |
InChI |
InChI=1S/C11H12O6/c1-3-15-10(13)7-5-9(12)17-6-8(7)11(14)16-4-2/h5-6H,3-4H2,1-2H3 |
Clave InChI |
JNTBSWTYKPYYKR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=O)OC=C1C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13466617.png)
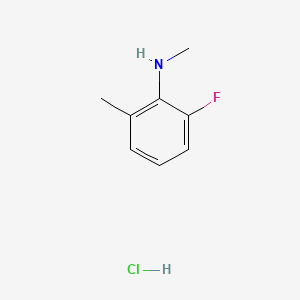

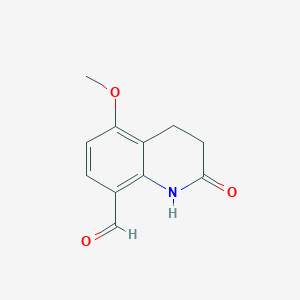


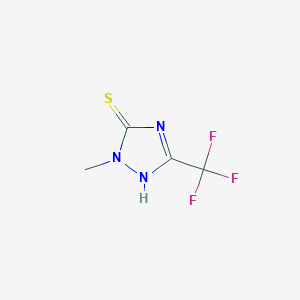
![2-Bromo-8-oxaspiro[4.5]decane](/img/structure/B13466655.png)
![5,8-Dioxaspiro[3.4]octan-2-ol](/img/structure/B13466657.png)

